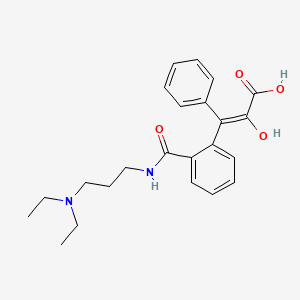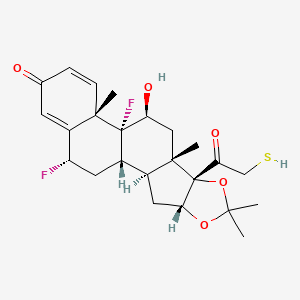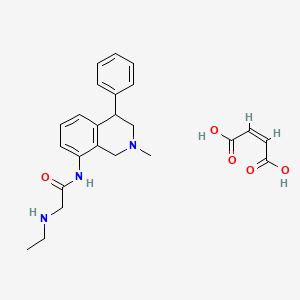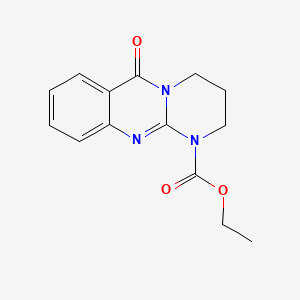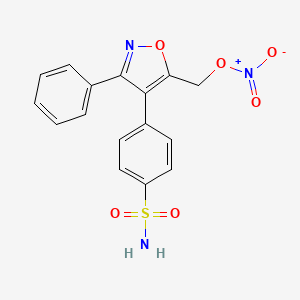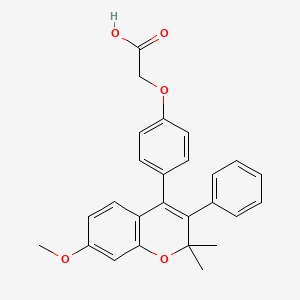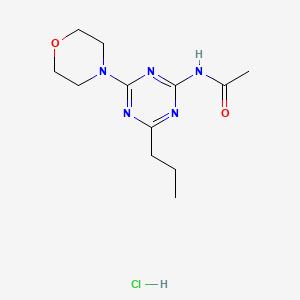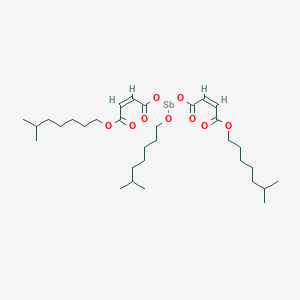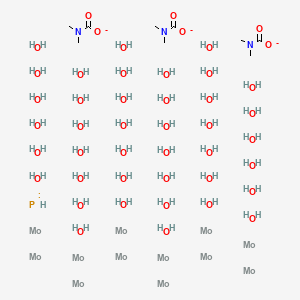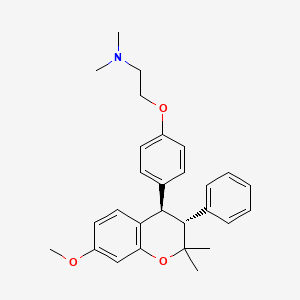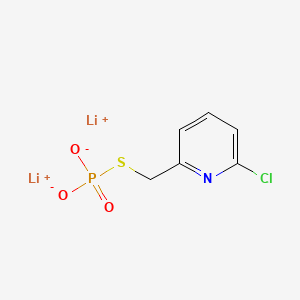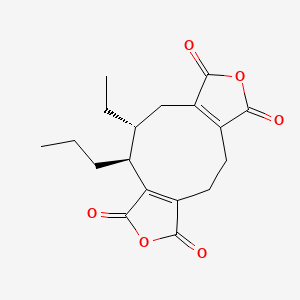
Heveadride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heveadride is a nonadride lactone produced by several fungal species, including Helminthosporium heveae and Bipolaris heveae . It is structurally characterized as 8-ethyl-7-propylcyclonona-1,5-diene-1,2,5,6-tetracarboxylic 1,2:5,6-dianhydride . This compound has shown activity against various filamentous fungi and some human pathogenic yeasts .
Preparation Methods
Heveadride is primarily obtained from fungal sources. The synthetic route involves the cultivation of fungi such as Helminthosporium heveae and Bipolaris heveae, followed by extraction and purification processes . The compound is isolated based on its spectroscopic properties and its oxidation to succinic acid and a series of acids . Industrial production methods are not extensively documented, but the process generally involves fermentation and subsequent chemical extraction .
Chemical Reactions Analysis
Heveadride undergoes several types of chemical reactions, including oxidation and hydrolysis. Common reagents used in these reactions include oxidizing agents that convert this compound to succinic acid and other related acids . The major products formed from these reactions are various acids corresponding to the methyl esters . The compound’s structure allows it to participate in reactions typical of anhydrides, such as nucleophilic substitution and hydrolysis .
Scientific Research Applications
Heveadride has several scientific research applications:
Mechanism of Action
Heveadride exerts its effects by inducing dose-dependent down-regulation of TNFα-induced NF-κB activity . This mechanism involves the inhibition of the binding of NF-κB to DNA, which is crucial for the expression of various inflammatory and immune response genes . The molecular targets include components of the NF-κB signaling pathway, which are involved in the regulation of immune responses and cell survival .
Comparison with Similar Compounds
Heveadride is part of the nonadride family of natural products, which includes compounds like byssochlamic acid, scytalidin, and rubratoxin . These compounds share a core structure consisting of a nine-membered carbocycle fused to one or two maleic anhydride moieties . this compound is unique due to its specific substitution pattern around the nine-membered ring and its distinct biological activities . Similar compounds include:
Byssochlamic acid: Known for its antifungal properties.
Scytalidin: Exhibits cytotoxic activities.
Rubratoxin: Known for its hepatotoxic effects.
This compound stands out due to its specific antifungal and anti-inflammatory properties, making it a compound of significant interest in various fields of research.
Properties
CAS No. |
39595-41-0 |
|---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(9S,10R)-10-ethyl-9-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone |
InChI |
InChI=1S/C18H20O6/c1-3-5-10-9(4-2)8-13-11(15(19)23-17(13)21)6-7-12-14(10)18(22)24-16(12)20/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 |
InChI Key |
OJIGDJPKCFGFKH-ZJUUUORDSA-N |
Isomeric SMILES |
CCC[C@H]1[C@@H](CC2=C(CCC3=C1C(=O)OC3=O)C(=O)OC2=O)CC |
Canonical SMILES |
CCCC1C(CC2=C(CCC3=C1C(=O)OC3=O)C(=O)OC2=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)

